Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides . Another study mentions the synthesis of triazole-pyrimidine hybrids, which might share some similarities with the compound .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : Research has shown that novel 1,2,4-triazole derivatives possess significant biological activity against various microorganisms. For example, compounds synthesized with a structure incorporating the 1,2,4-triazole moiety have been evaluated for their antibacterial and antifungal properties, displaying good antimicrobial activity against a range of pathogens (Suresh, Lavanya, & Rao, 2016).
Antagonist Activity : Derivatives of 1,2,4-triazole with specific substituents have been prepared and tested for their antagonist activity, particularly as 5-HT2 receptor antagonists. Some of these compounds have shown promising activity, indicating their potential use in developing therapeutic agents targeting serotonergic systems (Watanabe et al., 1992).
Analgesic Properties : Studies on isothiazolopyridines, a class related to thiazolo[3,2-b][1,2,4]triazoles, have provided insights into their molecular structure and potential analgesic properties. The research emphasizes the importance of specific substituents and their configuration for the analgesic action of these compounds (Karczmarzyk & Malinka, 2008).
Antihypertensive Agents : The synthesis of triazolopyrimidines bearing different substituents has been explored for their potential antihypertensive effects. Some of these compounds exhibited activity in vitro and in vivo, underscoring the therapeutic potential of triazole derivatives in managing hypertension (Bayomi et al., 1999).
Inhibitors of Soluble Epoxide Hydrolase : Triazine and piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. The optimization of these compounds for potency and selectivity highlights the role of the triazine core and phenyl group substitutions in achieving desirable pharmacokinetic properties (Thalji et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these may be potential targets .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical pathways .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in neuroprotection and anti-inflammation. It may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key players in inflammatory responses . Additionally, it may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It may reduce the production of inflammatory mediators like NO and TNF-α . It may also decrease the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-4-14-6-8-15(9-7-14)18(25-12-10-16(11-13-25)21(28)29-3)19-20(27)26-22(30-19)23-17(5-2)24-26/h6-9,16,18,27H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOZWELGKMPWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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